molecular formula C10H10ClN5O2 B14133341 [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate

[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate

Cat. No.: B14133341
M. Wt: 267.67 g/mol
InChI Key: GFHAXPJGXSQLPT-UHFFFAOYSA-N
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Description

[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: is a chemical compound that features a chlorophenyl group, a tetrazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the reaction of the tetrazole derivative with ethyl chloroformate to yield the carbamate compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorophenol derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products:

    Oxidation: Chlorophenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: can be compared to other tetrazole-containing compounds such as losartan and valsartan, which are used as antihypertensive agents.

    Triazole derivatives: Compounds like fluconazole and itraconazole, which contain a triazole ring, share some structural similarities and are used as antifungal agents.

Uniqueness: The uniqueness of this compound lies in its combination of a chlorophenyl group, a tetrazole ring, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate

InChI

InChI=1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-14-6-13-15-16/h1-4,6,9H,5H2,(H2,12,17)

InChI Key

GFHAXPJGXSQLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN2N=CN=N2)OC(=O)N)Cl

Origin of Product

United States

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